molecular formula C9H5FN4O2S2 B1427068 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide CAS No. 1235406-40-2

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Cat. No.: B1427068
CAS No.: 1235406-40-2
M. Wt: 284.3 g/mol
InChI Key: WSEFNWFOCLULGP-UHFFFAOYSA-N
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Description

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a cyano group, a fluoro group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common approach is the reaction of 1,2,4-thiadiazole with appropriate reagents to introduce the cyano and fluoro groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may also include purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound may modulate signaling pathways and enzyme activities, leading to its biological effects.

Comparison with Similar Compounds

  • 3-Cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethylethyl)amino]pentyl]amino]-2-oxoethyl]acetamide

Uniqueness: 3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Biological Activity

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₄F₁N₄O₄S₂
  • Molecular Weight : 434.47 g/mol
  • CAS Number : 1235406-40-2

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The 1,2,4-thiadiazole derivatives, including this compound, have shown efficacy against various pathogens.

  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the presence of the thiadiazole ring enhances interaction with microbial enzymes or cell membranes.
  • Case Studies : A study reported that related thiadiazole compounds demonstrated potent activity against Candida species and other resistant fungal strains with MIC values indicating strong antifungal potential .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. The compound shows promise in inhibiting the growth of various cancer cell lines.

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.
    • IC₅₀ Values : Research has shown IC₅₀ values in the micromolar range for different cancer types, suggesting effective dose-dependent cytotoxicity .
    • Specific Cell Lines : Notably effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values reported as low as 0.28 μg/mL .

Summary of Biological Activity

Activity TypeEfficacyReference
AntifungalPotent against Candida species
AnticancerIC₅₀ values ranging from 0.28 μg/mL to 0.52 μg/mL
CytotoxicityEffective against MCF-7 and A549

Research Findings

  • Antifungal Efficacy : The compound was found to be effective against azole-resistant Candida species with minimal toxicity to human cells, indicating a favorable therapeutic index .
  • Cytotoxic Mechanism : Molecular docking studies suggest that the compound interacts with tubulin and may inhibit cell division in cancerous cells by disrupting microtubule formation .

Properties

IUPAC Name

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFNWFOCLULGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydroxide (5.08 g, 0.127 mol) was dissolved in water (60 mL) and 1,4-1,4-dioxane (300 mL). 1,2,4-Thiadiazol-5-amine (10 g, 0.1 mol) was added and the reaction stirred for 5 minutes. 3-Cyano-4-fluorobenzene-1-sulfonyl chloride (8.25 g, 0.0376 mol) was added and the reaction was allowed to stir for 3 hours at 20° C. After this time, the reaction was poured into 150 mL of 1N HCl. This solution was extracted with ethyl acetate (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown solid. LCMS Rt=1.22 minutes MS m/z 283 [MH]+1H NMR (d6-DMSO) δ 8.54 (s, 1H), 8.39 (dd, 1H), 8.19 (m, 1H), 7.71 (m, 1H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-1,4-dioxane
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydroxide (5.08 g, 0.127 mmol) was dissolved in water (60 mL) and 1,4-dioxane (300 mL). 1,2,4-thiadiazol-5-amine (10 g, 100 mmol) was added and the reaction stirred for 5 minutes. 3-Cyano-4-fluorobenzene-1-sulfonyl chloride (8.25 g, 37.6 mmol) was added and the reaction was allowed to stir for 3 hours at 20° C. After this time, the reaction was poured into a 1M aqueous solution of hydrogen chloride (150 mL). This solution was extracted with ethyl acetate (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown solid.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 2
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 3
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 5
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 6
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

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